molecular formula C11H15N3O2 B14799822 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-

Cat. No.: B14799822
M. Wt: 221.26 g/mol
InChI Key: NUCLTGRGFJKGAN-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound is part of the triazaspirodecane family, which is characterized by a spirocyclic framework incorporating nitrogen atoms. The presence of the propynyl group and the methyl substitution at specific positions further enhances its chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the spirocyclic core. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- has garnered interest in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

8-methyl-3-prop-2-ynyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C11H15N3O2/c1-3-6-14-9(15)11(12-10(14)16)4-7-13(2)8-5-11/h1H,4-8H2,2H3,(H,12,16)

InChI Key

NUCLTGRGFJKGAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C(=O)N(C(=O)N2)CC#C

Origin of Product

United States

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